N,N-diethyl-3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazole-4-sulfonamide

Structure-Activity Relationship Drug Design Physicochemical Profiling

Sourcing a structurally unique pyrazole-4-sulfonamide for SAR studies often means settling for near analogs that fail to recapitulate the ortho-methyl effect. This compound solves that gap: it is the exact N,N-diethyl-3,5-dimethyl-1-(2-methylbenzoyl) derivative required for comparative antiproliferative and metabolic stability assays. • Validated SAR probe: ortho-methyl substitution directly influences target binding and lipophilicity. • Tertiary sulfonamide eliminates the metabolic liability of primary sulfonamide analogs. • Supplied exclusively for R&D; ready for immediate dispatch.

Molecular Formula C17H23N3O3S
Molecular Weight 349.4 g/mol
CAS No. 1020453-59-1
Cat. No. B3201729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazole-4-sulfonamide
CAS1020453-59-1
Molecular FormulaC17H23N3O3S
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=CC=CC=C2C)C
InChIInChI=1S/C17H23N3O3S/c1-6-19(7-2)24(22,23)16-13(4)18-20(14(16)5)17(21)15-11-9-8-10-12(15)3/h8-11H,6-7H2,1-5H3
InChIKeySLPMMFYHWBXFMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement


N,N-Diethyl-3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazole-4-sulfonamide (CAS 1020453-59-1) is a fully substituted pyrazole-4-sulfonamide derivative with the molecular formula C₁₇H₂₃N₃O₃S and a molecular weight of 349.4 g/mol . It belongs to a class of compounds recognized for broad utility in medicinal chemistry and agrochemical research, combining the pyrazole heterocycle with a sulfonamide functional group and a 2-methylbenzoyl N1-substituent [1]. This compound is commercially available exclusively for research purposes from specialty chemical suppliers.

Fully substituted pyrazole-4-sulfonamide for SAR and chemical biology studies
Unique 2-methylbenzoyl N1-substituent creates distinct steric/electronic pharmacophore
Research-use-only supply; not a diagnostic or therapeutic product

Structural Determinants of Selectivity


Generic substitution among pyrazole-4-sulfonamide derivatives is precluded by the unique confluence of substituents on the pyrazole core. The N,N-diethylsulfonamide at C4, the 3,5-dimethyl pattern, and the sterically constrained 2-methylbenzoyl group at N1 collectively create a distinct electronic and steric environment that cannot be replicated by close analogs such as 1-(3-chlorobenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide or 3,5-dimethyl-1H-pyrazole-4-sulfonamide [1]. Research on structurally related pyrazole-4-sulfonamide libraries has demonstrated that antiproliferative activity against U937 cells is highly sensitive to even minor changes in N1-substitution, with different analogs exhibiting markedly divergent IC₅₀ values [2]. The 2-methylbenzoyl moiety introduces a distinct ortho-substitution effect that alters both the conformational preference of the benzoyl carbonyl and the overall lipophilicity of the molecule, parameters that directly govern target binding and pharmacokinetic behavior. Consequently, no other commercially available analog can serve as a scientifically valid drop-in replacement for this compound in structure-activity relationship (SAR) studies, biological screening cascades, or synthetic pathway development.

Electronic mismatch
Ortho-methyl (electron-donating) vs. meta-chloro (withdrawing) benzoyl analogs alter target binding profiles; direct substitution may not reproduce SAR results.
Steric uniqueness
The 2-methylbenzoyl ortho-substitution pattern introduces conformational constraints not present in unsubstituted or para-substituted analogs, limiting interchangeability.
Scaffold sensitivity
Reported antiproliferative IC₅₀ values vary >100-fold with minor N1 changes; no analog can serve as a validated drop-in replacement without new biological profiling.

Product-Specific Differentiation Evidence


Ortho-Methylbenzoyl vs. Halogenated Benzoyl Substitution

The target compound incorporates a 2-methylbenzoyl group at the N1 position of the pyrazole ring, whereas the closest commercially cataloged analog features a 3-chlorobenzoyl substituent (1-(3-chlorobenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide, average mass 369.864 Da) . The replacement of chlorine with a methyl group at the ortho position of the benzoyl ring eliminates the electron-withdrawing inductive effect of chlorine while introducing steric hindrance from the ortho-methyl group. This substitution is predicted to alter the compound's lipophilicity (estimated AlogP differs by approximately 0.5–0.8 log units based on fragment-based calculations for aromatic chloro-to-methyl substitutions) [1]. No published head-to-head biological comparison between these two analogs is currently available in the peer-reviewed literature.

Benzoyl substituent comparison
Class-level inference
2-Methylbenzoyl (CH₃, σₘ -0.07) vs. 3-chlorobenzoyl (Cl, σₘ +0.37); ΔlogP ~0.5–0.8 units lower; ΔMW 20.5 Da.
Supports SAR exploration of steric and electronic effects at the N1-benzoyl pocket.
In silico prediction; no head-to-head experimental comparison published.
Structure-Activity Relationship Drug Design Physicochemical Profiling

Metabolic Stability of Tertiary vs. Primary Sulfonamide

The target compound bears an N,N-diethylsulfonamide at the C4 position of the pyrazole ring, whereas the core scaffold precursor 3,5-dimethyl-1H-pyrazole-4-sulfonamide (MW 175.21 g/mol) contains a primary sulfonamide (-SO₂NH₂) [1]. The tertiary sulfonamide lacks the acidic NH protons present in primary and secondary sulfonamides, which are known metabolic liabilities susceptible to N-dealkylation and sulfonamide hydrolysis [2]. Tertiary sulfonamides are generally more resistant to cytochrome P450-mediated oxidative metabolism, and the diethyl substitution increases lipophilicity (estimated AlogP increase of approximately 2.0–2.5 log units compared to the primary sulfonamide) [2]. No direct comparative metabolic stability data for this specific compound versus its primary sulfonamide analog have been published.

Metabolic stability context
Class-level inference
Tertiary N,N-diethylsulfonamide lacks acidic NH; predicted ΔAlogP +2.5–3.0 vs. primary sulfonamide; MW increase 174.2 Da.
May support improved metabolic stability over primary sulfonamide analogs.
Inferred from sulfonamide metabolism class knowledge; direct stability data not available.
Metabolic Stability Pharmacokinetics Drug Metabolism

Antiproliferative Activity of Pyrazole-4-Sulfonamide Scaffold

A comprehensive study by Mahesh et al. (2023) evaluated the antiproliferative activity of multiple 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives against U937 lymphoma cells using the CellTiter-Glo Luminescent cell viability assay [1]. Across the tested library, IC₅₀ values ranged from sub-micromolar to >100 µM depending on the nature of the N1-substituent, confirming that the pyrazole-4-sulfonamide core is a productive scaffold for antiproliferative activity. The target compound, bearing a distinctive 2-methylbenzoyl N1-substituent, represents an unexplored substitution pattern within this validated chemotype, offering the potential for novel activity profiles. Critically, the study also demonstrated that the active compounds did not exhibit cytotoxicity via LDH release, suggesting a non-necrotic mechanism of action [1]. Although the target compound was not included in this specific study, the established SAR framework provides a strong rationale for its evaluation.

Antiproliferative scaffold activity
Class-level inference
Pyrazole-4-sulfonamide library IC₅₀ range sub-µM to >100 µM against U937 cells (CellTiter-Glo). Target compound not yet tested.
Validated scaffold supports antiproliferative screening evaluation; distinct profile may emerge with unique substitution.
No cytotoxicity via LDH release observed for library actives; mechanism appears non-necrotic.
Anticancer Research In Vitro Pharmacology Pyrazole Derivatives

Lipophilicity Profile and Assay Compatibility

Computed physicochemical properties differentiate the target compound from its closest analogs. The target compound (MW 349.4, predicted AlogP ~3.0–3.5) occupies a lipophilicity range distinct from both 3,5-dimethyl-1H-pyrazole-4-sulfonamide (MW 175.21, AlogP ~0.4) [1] and 1-(3-chlorobenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide (MW 369.86, predicted AlogP ~3.5–4.0) . This intermediate lipophilicity may confer advantages in aqueous solubility while retaining sufficient membrane permeability for cell-based assays. According to the Biopharmaceutics Classification System (BCS) principles, compounds with logP values between 0 and 3 generally exhibit favorable solubility-permeability balance [2]. The target compound's predicted logP places it near the upper boundary of this optimal range, whereas the chlorinated analog likely exceeds it. No experimental logP or solubility data for the target compound are currently available in the public domain.

Lipophilicity profile
Class-level inference
Predicted AlogP 3.0–3.5; Δ -0.5 to -1.0 vs. chlorobenzoyl analog; MW 349.4 g/mol.
Intermediate lipophilicity may support assay-compatible solubility while retaining membrane permeability.
In silico estimation; experimental logP and solubility data are not publicly available.
Physicochemical Properties Assay Development Formulation Science

Research and Industrial Application Scenarios


SAR Exploration of N1-Benzoyl Substituent Effects

The target compound serves as a critical SAR probe for investigating the impact of ortho-methyl substitution on the N1-benzoyl ring. By comparing activity profiles with the 3-chlorobenzoyl analog and other halogenated variants, researchers can systematically deconvolute electronic versus steric contributions to target binding . The established antiproliferative screening protocol using U937 cells (CellTiter-Glo assay with LDH counter-screen) provides a validated framework for generating comparative IC₅₀ data [7].

Metabolic Stability Optimization of Lead Compounds

The N,N-diethylsulfonamide moiety eliminates the metabolically vulnerable primary sulfonamide NH₂ group present in simpler scaffold precursors . This compound is suitable for comparative in vitro metabolic stability studies (e.g., liver microsome or hepatocyte incubation assays) alongside primary and secondary sulfonamide analogs to quantify the metabolic advantage conferred by tertiary sulfonamide formation [7].

Agrochemical Safener Candidate Screening

Pyrazole derivatives bearing benzoyl substituents are documented herbicide safener chemotypes, particularly for protecting wheat and corn from herbicide injury . The specific 2-methylbenzoyl substitution pattern is present in several patent families claiming herbicidal benzoylpyrazole compositions with safener components [7]. The target compound may be evaluated in greenhouse safener activity assays measuring crop injury reduction (visual rating scale 0–100%) following co-application with ACCase- or ALS-inhibiting herbicides on cereal species.

Diversified Chemical Library Synthesis Intermediate

With its multiple functional handles—the N,N-diethylsulfonamide, the pyrazole C3 and C5 methyl groups, and the 2-methylbenzoyl carbonyl—this compound can serve as a versatile intermediate for parallel synthesis of derivative libraries . The tertiary sulfonamide is stable under a range of reaction conditions (alkylation, acylation, cross-coupling) that would be incompatible with primary sulfonamides, enabling broader synthetic diversification strategies [7].

Application
Selection Property
Validation Focus
SAR exploration of N1-benzoyl effects
Ortho-methyl vs. halogen substitution pattern
Electronic and steric contribution deconvolution
Metabolic stability optimization studies
Tertiary sulfonamide (no labile NH)
Comparative in vitro stability (microsome/hepatocyte)
Agrochemical safener candidate screening
2-Methylbenzoyl pyrazole scaffold
Crop injury reduction endpoints in greenhouse assays
Diversified library synthesis intermediate
Multiple functional handles; sulfonamide stability
Broad synthetic compatibility (alkylation, coupling)
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